
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- is a synthetic organic compound that features a deuterium-labeled butanone backbone with a methylnitrosoamino group and a pyridinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- typically involves the following steps:
Deuterium Labeling:
Formation of Methylnitrosoamino Group: This step involves the nitration of a suitable precursor followed by reduction to form the nitroso group.
Attachment of Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学研究应用
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
1-Butanone-4,4-d2: A deuterium-labeled butanone without additional substituents.
4-(Methylnitrosoamino)-1-(3-pyridinyl)-butanone: A similar compound without deuterium labeling.
Uniqueness
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- is unique due to the combination of deuterium labeling, nitroso group, and pyridinyl substituent, which confer distinct chemical and biological properties.
属性
CAS 编号 |
86270-91-9 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
N-(1,1-dideuterio-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i7D2 |
InChI 键 |
FLAQQSHRLBFIEZ-RJSZUWSASA-N |
手性 SMILES |
[2H]C([2H])(CCC(=O)C1=CN=CC=C1)N(C)N=O |
规范 SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


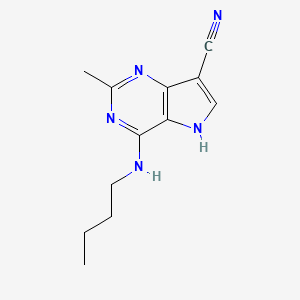
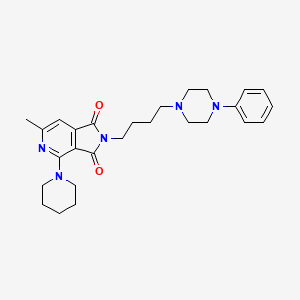
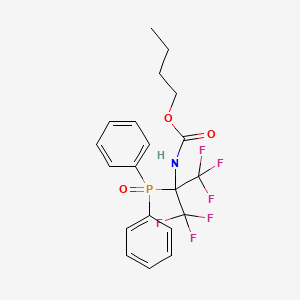
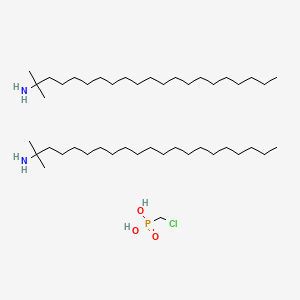
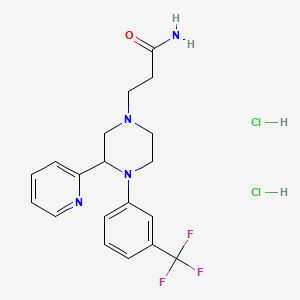
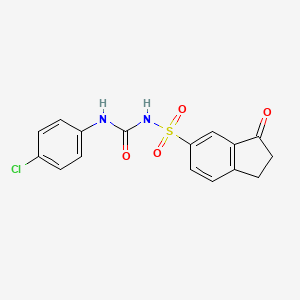
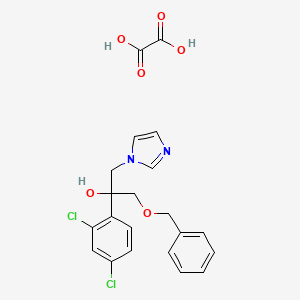
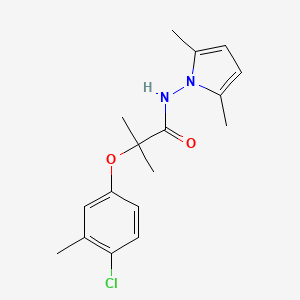
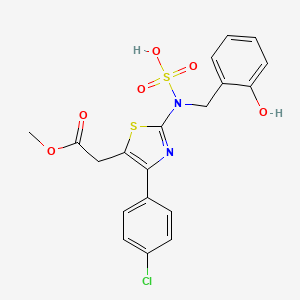
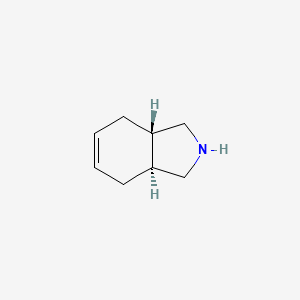
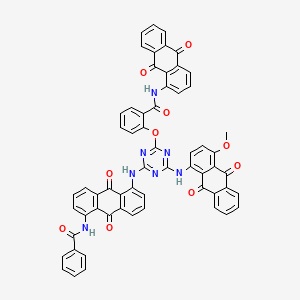
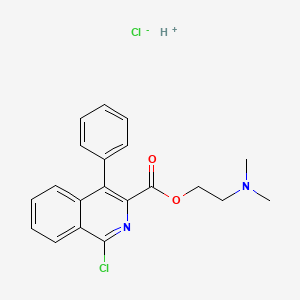

![2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B15189832.png)
